molecular formula C19H17FN4O3 B2836590 6-fluoro-3-(1-isonicotinoylpiperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034459-91-9

6-fluoro-3-(1-isonicotinoylpiperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2836590
CAS No.: 2034459-91-9
M. Wt: 368.368
InChI Key: OFTKWNAMWFXYNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole” is a chemical compound with the empirical formula C12H13FN2O . It has a molecular weight of 220.24 . This compound is an important intermediate product in the synthesis of paliperidone, which is the primary active metabolite of the older antipsychotic risperidone .


Synthesis Analysis

A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .

Scientific Research Applications

Facile Synthesis and Chemical Properties

Quinazoline derivatives, including structures related to 6-fluoro-3-(1-isonicotinoylpiperidin-4-yl)quinazoline-2,4(1H,3H)-dione, have been synthesized through a variety of methods. For instance, a study by Tran et al. (2005) describes a facile synthesis of substituted 3-amino-1H-quinazoline-2,4-diones, showcasing the chemical flexibility and potential utility of these compounds in further chemical modifications and applications A Facile Synthesis of Substituted 3-amino-1H-quinazoline-2,4-diones.

Antimicrobial and Cytotoxic Activities

Quinazoline derivatives have shown significant biological activities, including antimicrobial and cytotoxic effects. Khlebnikova et al. (2020) synthesized fluorine-containing 6,7-dihydroindazolone and 6,7-dihydrobenzisoxazolone derivatives, which demonstrated marked antiproliferative activity, potentially through the induction of apoptosis Synthesis and Cytotoxic Activity of Fluorine-Containing 6,7-Dihydroindazolone and 6,7-Dihydrobenzisoxazolone Derivatives.

Applications in DNA Gyrase Inhibition

Quinazolinediones have been investigated for their ability to inhibit bacterial gyrase and DNA topoisomerase IV, with research by Malik et al. (2011) highlighting their fluoroquinolone-like inhibitory activities against wild-type and mutant strains of Mycobacterium smegmatis Fluoroquinolone and Quinazolinedione Activities against Wild-Type and Gyrase Mutant Strains of Mycobacterium smegmatis.

Photophysical Properties for Material Science Applications

In material science, quinazoline derivatives have been explored for their photophysical properties. Bojinov and Panova (2007) synthesized novel benzo[de]isoquinoline-1,3-dione fluorophores, showing potential applications in fluorescent materials due to their excellent photostability Synthesis and Absorption Properties of New Yellow-Green Emitting Benzo(de)isoquinoline-1,3-diones Containing Hindered Amine and 2-Hydroxyphenylbenzotriazole Fragments.

Properties

IUPAC Name

6-fluoro-3-[1-(pyridine-4-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3/c20-13-1-2-16-15(11-13)18(26)24(19(27)22-16)14-5-9-23(10-6-14)17(25)12-3-7-21-8-4-12/h1-4,7-8,11,14H,5-6,9-10H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTKWNAMWFXYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.